

Comparative Guide: Mass Spectrometry Characterization of C₈H₇IN₂ Isomers

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Compound of Interest

Compound Name: *4-Amino-3-iodo-5-methylbenzotrile*

Cat. No.: *B8505910*

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Executive Summary

Product: 3-Iodo-1-methyl-1H-indazole (C₈H₇IN₂) Primary Application: Key intermediate for Suzuki-Miyaura cross-coupling in the synthesis of indazole-based kinase inhibitors (e.g., Axitinib analogs). The Challenge: The molecular formula C₈H₇IN₂ corresponds to multiple stable isomers, including 5-iodo-1-methylbenzimidazole and 2-(iodomethyl)benzimidazole. Distinguishing the target 3-iodo-indazole from these alternatives is critical for quality control, as regioisomeric impurities significantly alter downstream pharmacological potency.

This guide compares the fragmentation "performance"—defined here as the specificity and reproducibility of MS/MS transitions—of the target product versus its common alternatives.

Experimental Methodology

To achieve reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This setup ensures sufficient ionization while preventing in-source fragmentation that could obscure the molecular ion.

Protocol: High-Resolution LC-MS/MS

Parameter	Setting / Description	Causality (Why?)
Ionization Source	Electrospray Ionization (ESI) Positive Mode	Nitrogen-containing heterocycles protonate readily ($[M+H]^+$), providing a stable precursor for MS/MS.
Capillary Voltage	3.5 kV	Optimal for generating stable Taylor cones without inducing premature discharge or source fragmentation.
Collision Energy (CE)	Stepped (15, 30, 45 eV)	Iodine loss is facile (low CE), but core ring fragmentation requires higher energy. Stepping captures both.
Mobile Phase A	Water + 0.1% Formic Acid	Formic acid ensures protonation of the N1-methyl nitrogen.
Mobile Phase B	Acetonitrile (MeCN)	High organic content aids desolvation of the hydrophobic iodo-aromatic core.
Mass Analyzer	Q-TOF or Orbitrap	High resolution (<5 ppm) is required to confirm the elemental composition of fragments (distinguishing CO loss vs N ₂ loss).

Fragmentation Mechanism & Analysis

The Target: 3-Iodo-1-methyl-1H-indazole

The fragmentation of 3-iodo-1-methylindazole is dominated by the stability of the aromatic system and the weakness of the C-I bond.

- Precursor Ion: m/z 258.97 ($[M+H]^+$)

- Primary Transition (Loss of I•): The C-I bond at the 3-position is the weakest link. Homolytic cleavage releases an iodine radical (I•, 127 Da), generating the radical cation or even-electron cation depending on the mechanism.
 - Fragment: m/z 132.06 (1-methylindazolyl cation).
- Secondary Transition (Ring Opening): The indazole core is robust but eventually fragments via loss of HCN (27 Da) or N₂ (28 Da).
 - Fragment: m/z 105.05 (Loss of HCN from m/z 132).

The Alternative: 5-Iodo-1-methylbenzimidazole

While sharing the same mass, the benzimidazole scaffold behaves differently.

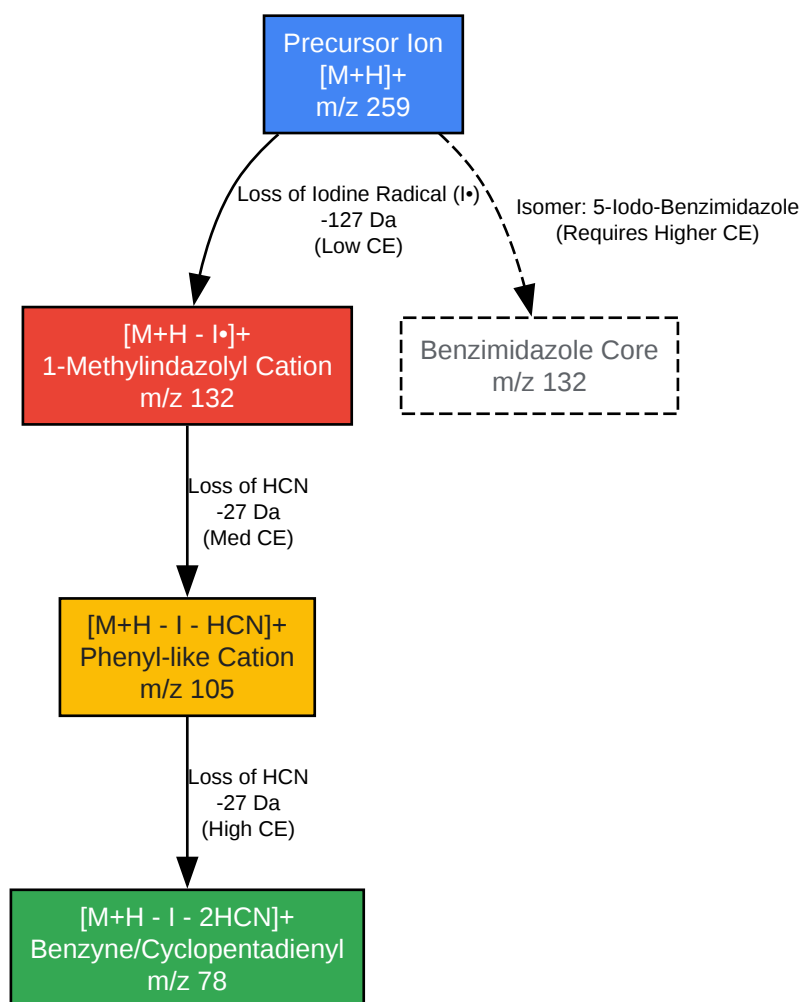
- Stability: The C-I bond on the benzene ring (position 5) is generally stronger than on the electron-rich pyrazole ring (position 3 of indazole).
- Fragmentation: Requires slightly higher collision energy to initiate iodine loss compared to the indazole.
- Core Fingerprint: After iodine loss (m/z 132), the benzimidazole core typically loses HCN sequentially.

The Structural Isomer: 2-(Iodomethyl)benzimidazole

- Behavior: Contains an aliphatic C-I bond.
- Performance: Extremely labile. In-source fragmentation is common, often showing m/z 131/132 as the base peak even in full scan mode.

Visualization: Fragmentation Pathway

The following diagram illustrates the distinct fragmentation pathway for the target product, 3-iodo-1-methylindazole.



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Caption: ESI-MS/MS fragmentation pathway of 3-Iodo-1-methylindazole, highlighting the sequential loss of Iodine and HCN.

Comparative Data: Product vs. Alternatives

The table below summarizes the key MS/MS features that allow researchers to distinguish the target product from its isomers.

Feature	Target: 3-Iodo-1-methylindazole	Alt 1: 5-Iodo-1-methylbenzimidazole	Alt 2: 2-(Iodomethyl)benzimidazole
Precursor (m/z)	259.0 ([M+H] ⁺)	259.0 ([M+H] ⁺)	259.0 ([M+H] ⁺)
Retention Time	Moderate (C18)	Moderate (Often co-elutes)	Lower (More polar/reactive)
C-I Bond Stability	Medium (Cleaves at ~20 eV)	High (Cleaves at >25 eV)	Low (Cleaves in-source)
Base Peak (MS2)	m/z 132 (Indazole core)	m/z 132 (Benzimidazole core)	m/z 132 (Rearranged cation)
Diagnostic Ion	m/z 259 (Stable M ⁺)	m/z 259 (Stable M ⁺)	m/z 132 (M ⁺ often weak)
Key Distinction	Indazole core may show minor N ₂ loss (m/z 231) before I loss (rare but diagnostic). [1]	Benzimidazole exclusively loses HCN after I loss.	Aliphatic Iodine loss is immediate; spectrum dominated by core.

Scientific Insight for Researchers

- Differentiation Strategy: Do not rely solely on m/z 132, as all three isomers produce this fragment. Use Stepped Collision Energy.
 - At low CE (10-15 eV), the aliphatic isomer (Alt 2) will fragment, while the aromatic isomers (Target & Alt 1) remain intact.
 - At medium CE (25-30 eV), the 3-iodo-indazole (Target) fragments more readily than the 5-iodo-benzimidazole (Alt 1) due to the electron-rich nature of the pyrazole ring facilitating the radical cleavage.
- Chromatography: Isomer separation on a Phenyl-Hexyl column is superior to C18 for these aromatic isomers due to pi-pi interaction differences between the indazole and benzimidazole cores.

References

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